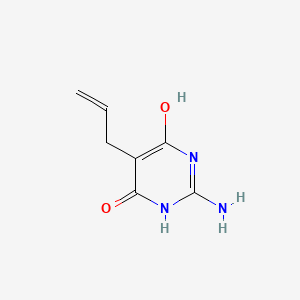
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One-Step Synthesis and Antibacterial Activity : A study by Deshmukh et al. (2009) developed a simple and efficient approach for the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines. This synthesis process showed significant antibacterial activity against both gram-positive and gram-negative bacteria Deshmukh et al. (2009).
Antibacterial and Antifungal Properties : Pandhurnekar et al. (2013) synthesized new series of pyrimidine derivatives, demonstrating that some compounds exhibited promising antibacterial and antifungal activities Pandhurnekar et al. (2013).
Use in Synthesis of Nucleoside Analogs : Voegel et al. (1993) explored the synthesis of 6-amino-5-benzyl-3-methylpyrazin-2-one, which could be incorporated as a pyrimidine base analog in oligonucleotides, potentially influencing Watson-Crick geometry in nonstandard base pairs Voegel et al. (1993).
Pharmaceutical Applications
- Synthesis of Paliperidone : A study on the synthesis of Paliperidone, an antipsychotic drug, involved the use of 2-amino-3-hydroxypyridine, which is structurally related to 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one Ji Ya-fei (2010).
Chemical Analysis and Applications
Tautomeric Equilibrium and Synthesis : Research by Gerhardt and Bolte (2016) on pyrimidin-4-one derivatives, closely related to the subject chemical, focused on tautomeric forms and their behavior in various crystal structures Gerhardt & Bolte (2016).
Aldose Reductase Inhibitors and Antioxidant Activity : La Motta et al. (2007) synthesized 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives and tested them as aldose reductase inhibitors, exhibiting significant antioxidant properties La Motta et al. (2007).
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
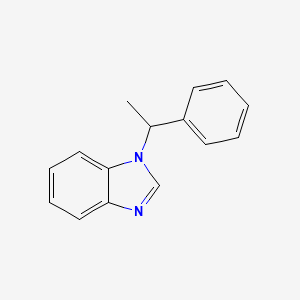

![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
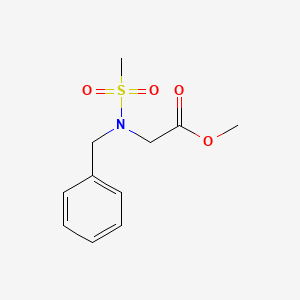
![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)

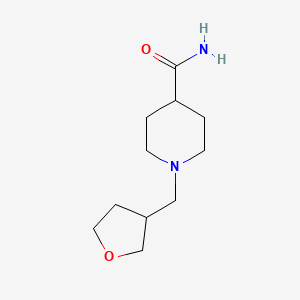
![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)
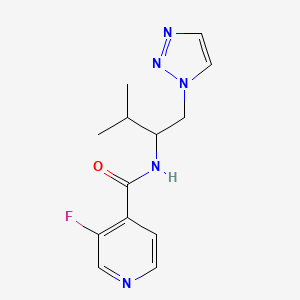
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
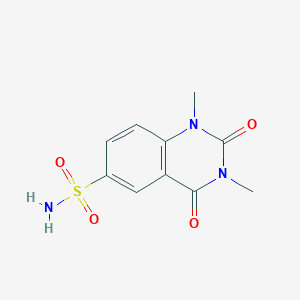

![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)
![6-(Pyridin-3-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3006179.png)
